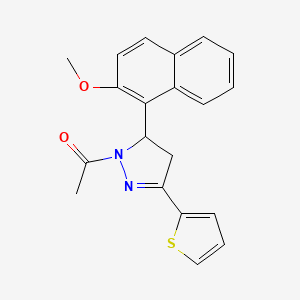

1-(5-(2-methoxynaphthalen-1-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

1-(5-(2-Methoxynaphthalen-1-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 2-methoxynaphthalene group at position 5, a thiophene ring at position 3, and an acetyl group at position 1. Pyrazoline derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structural uniqueness of this compound arises from its fused aromatic systems (naphthalene and thiophene), which may enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name |

1-[3-(2-methoxynaphthalen-1-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-13(23)22-17(12-16(21-22)19-8-5-11-25-19)20-15-7-4-3-6-14(15)9-10-18(20)24-2/h3-11,17H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWLHUYDQSXMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-(2-Methoxynaphthalen-1-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, with the CAS number 931668-96-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including cytotoxicity, anti-inflammatory effects, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 350.4 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N2O2S |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 931668-96-1 |

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been synthesized and tested for their cytotoxic effects against various cancer cell lines, including neuroblastoma and fibroblast cells.

In vitro studies indicated that many pyrazole derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. For example, a related study reported that certain pyrazole compounds achieved approximately 50–60% inhibition of SH-SY5Y neuroblastoma cells at concentrations of 100 µM .

Anti-inflammatory Activity

The pyrazole moiety has been recognized for its anti-inflammatory properties. Compounds derived from this scaffold have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

The mechanism by which these compounds exert their biological effects often involves the modulation of enzyme activity or interaction with cellular signaling pathways. For instance, some pyrazole derivatives have been shown to inhibit enzymes involved in inflammatory processes or induce apoptosis in cancer cells through the activation of specific signaling cascades .

Case Studies and Research Findings

- Cytotoxicity Testing : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against SH-SY5Y (human neuroblastoma) and L929 (mouse fibroblast) cell lines. The most potent compound exhibited an IC50 comparable to established anticancer agents like vincristine .

- Anti-inflammatory Studies : Research has demonstrated that certain pyrazole derivatives can significantly reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases .

- Comparative Analysis : The biological activity of this compound was compared with other known pyrazole compounds. Many exhibited similar or enhanced activity against various biological targets, suggesting that structural modifications can lead to improved efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : Pyrazolines with bulky substituents (e.g., naphthalene) exhibit higher melting points (~136°C) compared to simpler aryl derivatives (110–112°C) . The target compound’s methoxynaphthalene group may increase its melting point within this range.

- Solubility : Thiophene and methoxynaphthalene groups likely enhance lipophilicity, reducing aqueous solubility compared to halogenated analogues .

Research Findings and Implications

- Structural Insights : The 2-methoxynaphthalene group in the target compound may enhance binding to hydrophobic pockets in enzyme active sites, as seen in BRAF and PI3Kγ inhibitors .

- Synthetic Challenges: Bulky substituents can reduce reaction yields; optimization of solvent systems (e.g., toluene or ethanol recrystallization) is critical .

- Thermal Stability : Weak C–H···O and C–H···π interactions in crystal lattices (e.g., ) contribute to stability, which is vital for pharmaceutical formulation.

Q & A

Q. What are the standard synthetic methodologies for this pyrazoline derivative?

Methodological Answer: The compound is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A typical protocol involves:

- Reacting an appropriate chalcone precursor (e.g., 3-(2-methoxynaphthalen-1-yl)-1-(thiophen-2-yl)prop-2-en-1-one) with hydrazine hydrate (1:1 molar ratio) in glacial acetic acid under reflux (4–6 hours) .

- Isolation via precipitation in ice-cold water, followed by recrystallization from ethanol or DMF . Key Optimization Parameters:

| Parameter | Condition | Impact | Source |

|---|---|---|---|

| Solvent | Acetic acid | Enhances cyclization efficiency | |

| Catalyst | None required | Reaction proceeds via acid-mediated cyclization | |

| Temperature | Reflux (~110°C) | Ensures complete conversion |

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy:

- H and C NMR confirm regioselectivity of the pyrazoline ring and substituent positions. Thiophene protons resonate at δ 6.8–7.5 ppm, while naphthalene methoxy groups appear at δ ~3.9 ppm .

- Mass Spectrometry (MS):

- High-resolution ESI-MS validates molecular weight (e.g., m/z 387.12 for [M+H]) .

- IR Spectroscopy:

- Stretching frequencies for C=O (1680–1700 cm) and C=N (1600 cm) confirm ketone and pyrazoline moieties .

Q. How is in vitro bioactivity screening performed for this compound?

Methodological Answer:

- Antimicrobial Assays:

- Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC values are compared to reference drugs like ampicillin .

- Anti-inflammatory Screening:

- Evaluate COX-1/COX-2 inhibition via enzyme immunoassays (EIAs) using protocols similar to those for structurally related pyrazolines .

Advanced Research Questions

Q. How can regioselectivity in pyrazoline ring formation be controlled during synthesis?

Methodological Answer:

- Substituent Effects: Electron-withdrawing groups (e.g., methoxy) on the naphthalene ring favor 5-aryl over 3-aryl regioselectivity due to steric and electronic stabilization .

- Reaction Medium: Polar aprotic solvents (e.g., DMF) may alter reaction kinetics, favoring one regioisomer. For example, acetic acid promotes cyclization via protonation of the carbonyl group .

- Hydrazine Derivatives: Substituted hydrazines (e.g., phenylhydrazine) can shift regioselectivity but require careful monitoring via TLC or HPLC .

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

- Combined Analysis:

- Use X-ray crystallography (e.g., SHELXL-refined structures) to resolve ambiguous NMR assignments, such as distinguishing diastereotopic protons .

- Example: Aromatic proton splitting in NMR may conflict with crystallographic symmetry; DFT calculations (e.g., Gaussian) can model dynamic effects .

- Case Study: In related compounds, crystallography revealed a 76.67° dihedral angle between aryl rings, clarifying NMR coupling constants .

Q. How to refine crystal structures with twinned or low-resolution data?

Methodological Answer:

- SHELXL Workflow:

Data Integration: Use TWINABS for scaling twinned data.

Matrix Refinement: Define twin laws (e.g., -h, -k, -l) via HKLF5 format.

Restraints: Apply SIMU/DELU restraints to handle disorder, particularly for flexible thiophene or methoxynaphthalene groups .

Q. Designing structure-activity relationship (SAR) studies: What substituent modifications enhance bioactivity?

Methodological Answer:

- Thiophene Modifications:

-

Replace thiophene with furan or pyridine to alter electron density and hydrogen-bonding capacity .

- Methoxynaphthalene Tweaks:

-

Introduce halogens (e.g., Cl, F) at the 4-position to boost antimicrobial potency .

- Pyrazoline Core:

-

Methyl or trifluoromethyl groups at C3 improve metabolic stability in vitro .

Example SAR Table:Substituent Bioactivity (MIC, μg/mL) Target 2-Methoxy (native) 12.5 (S. aureus) COX-1 4-Fluoro 6.25 (S. aureus) COX-1 Thiophene → Pyridine 25.0 (S. aureus) COX-2

Data Contradiction Analysis

Q. How to address conflicting results in reaction yields across studies?

Methodological Answer:

- Source Identification:

- Compare purity of starting materials (e.g., chalcone vs. hydrazine hydrate) via GC-MS .

- Assess solvent dryness; trace water in acetic acid can hydrolyze intermediates .

- Case Study: Yields dropped from 82% to 50% when glacial acetic acid was replaced with ethanol due to incomplete cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.